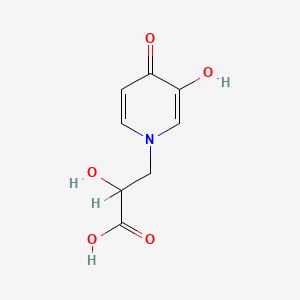
2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid is a complex organic compound that features both hydroxyl and pyridinone functional groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the Pyridinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Propanoic Acid Moiety: This can be done through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions might reduce carbonyl groups to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could yield alcohols.
Scientific Research Applications
2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid could have various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, it might inhibit or activate enzymes by binding to their active sites, or it could interact with receptors to modulate signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(4-oxopyridin-1(4h)-yl)propanoic acid: Lacks one hydroxyl group compared to the target compound.
3-Hydroxy-4-oxo-1,2,3,4-tetrahydropyridine-2-carboxylic acid: A structurally similar compound with different functional groups.
Uniqueness
The presence of both hydroxyl and pyridinone groups in 2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid might confer unique properties, such as specific binding affinities or reactivity patterns, making it distinct from similar compounds.
Properties
CAS No. |
60343-55-7 |
|---|---|
Molecular Formula |
C8H9NO5 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
2-hydroxy-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO5/c10-5-1-2-9(3-6(5)11)4-7(12)8(13)14/h1-3,7,11-12H,4H2,(H,13,14) |
InChI Key |
SRHOZDVPWUVWQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C(C1=O)O)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















